molecular formula C13H14BrN B14607652 Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide CAS No. 58416-59-4

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide

Cat. No.: B14607652
CAS No.: 58416-59-4
M. Wt: 264.16 g/mol
InChI Key: MUAOQRGBUSZRBS-UHFFFAOYSA-M
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Description

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C13H14BrN and a molecular weight of 272.16 g/mol . This compound is provided for research and development purposes and is designated as For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can source this compound under several identifiers, including the CAS numbers 58416-59-4 and 15000-91-6 . Common synonyms for this reagent include N-Benzyl-3-methylpyridinium bromide and 1-Benzyl-3-picolinium bromide . Structurally related pyridinium salts, such as Prifinium Bromide, are known in pharmacology for their antispasmodic properties, functioning as muscarinic receptor antagonists . This mechanism involves blocking acetylcholine from binding to muscarinic receptors, which inhibits smooth muscle contractions . Such actions make related compounds subjects of interest in basic research, particularly in studies focused on gastrointestinal physiology and the characterization of anticholinergic agents . Please note that specific analytical data for this product may be limited. Researchers are responsible for confirming the identity and purity of the product to ensure it meets the specific requirements of their experimental work.

Properties

CAS No.

58416-59-4

Molecular Formula

C13H14BrN

Molecular Weight

264.16 g/mol

IUPAC Name

1-benzyl-3-methylpyridin-1-ium;bromide

InChI

InChI=1S/C13H14N.BrH/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

MUAOQRGBUSZRBS-UHFFFAOYSA-M

Canonical SMILES

CC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide typically involves the reaction of 3-methylpyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of pyridinium salts often involves large-scale batch reactions. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridinium, 3-methyl-1-(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

N-Benzyl Pyridinium Bromide

  • Structure : Lacks the 3-methyl substituent but retains the benzyl group at the 1-position.
  • Synthesis : Prepared via direct alkylation of pyridine with benzyl bromide .

1-Butyl-3-Methylpyridinium Bromide

  • Structure : Features a butyl group at the 1-position and a methyl group at the 3-position.
  • Synthesis : Produced by alkylating pyridine with butyl bromide, followed by methylation .
  • Key Differences : The hydrophobic butyl chain increases its utility in ionic liquid applications, contrasting with the aromatic benzyl group in the target compound, which may improve π-π interactions in catalysis .

Monomeric Pyridinium Bromide 3

  • Structure: A monomeric derivative with unspecified substituents (likely simple alkyl/aryl groups).
  • Biological Activity : Exhibits potent cytotoxicity in lung cancer cells (IC₅₀ = 20 mg mL⁻¹), outperforming dimeric analogues due to enhanced cell membrane permeability .

Physicochemical Properties

Property Pyridinium, 3-Methyl-1-(Phenylmethyl)-, Bromide N-Benzyl Pyridinium Bromide 1-Butyl-3-Methylpyridinium Bromide
Melting Point 187–190°C (decomposes) Not reported ~245°C (decomposes)
Solubility Soluble in polar solvents (e.g., methanol) Similar High solubility in ionic liquids
NMR Shifts (¹H) Pyridinium protons: ~9.17–9.24 ppm Similar 8.47–8.62 ppm (PF₆⁻ variant)
Thermal Stability Stable up to 150°C Moderate Higher stability in ionic phases
  • Counterion Effects : Bromide anions in pyridinium salts induce upfield shifts in ¹H-NMR compared to bulkier anions like PF₆⁻, suggesting stronger hydrogen bonding with Br⁻ .

Anticancer Activity

  • The target compound’s benzyl and methyl groups may enhance interactions with cancer cell membranes. However, monomeric pyridinium bromide 3 (IC₅₀ = 20 mg mL⁻¹) shows superior cytotoxicity compared to dimeric analogues (IC₅₀ = 100–140 mg mL⁻¹) .
  • Mechanism : Apoptosis induction via nuclear fragmentation and cell shrinkage, as confirmed by DAPI staining .

Biological Activity

Pyridinium, 3-methyl-1-(phenylmethyl)-, bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Pyridinium compounds are characterized by a positively charged nitrogen atom within a six-membered ring. The specific structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : 256.15 g/mol

This compound's structure contributes to its interaction with biological systems, influencing its solubility and ability to penetrate cell membranes.

Antimicrobial Activity

Research indicates that pyridinium salts exhibit significant antimicrobial properties. A study on various pyridinium derivatives found that compounds with longer alkyl chains demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of a phenylpropyl side chain was linked to increased effectiveness against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridinium Compounds

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusHigh
Pyridinium derivative with 2,6-dichlorobenzyl chainE. coliNone
Pyridinium with phenylpropyl chainStaphylococcus aureusHigher than oxime-ether derivatives

The mechanism of action for these compounds is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Anticancer Potential

Pyridinium compounds have also been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. The mechanisms involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A notable investigation assessed the effects of pyridinium derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyridinium compounds. Modifications at specific positions on the pyridine ring or variations in side chains can significantly influence their biological properties.

Key Findings in SAR Studies

  • Alkyl Chain Length : Longer alkyl chains generally enhance antimicrobial activity.
  • Substituent Effects : Electron-donating groups at specific positions can increase anticancer activity by enhancing binding affinity to target sites.
  • Quaternization : The positive charge on nitrogen enhances interaction with negatively charged cellular components.

Q & A

Basic: What synthetic methodologies are recommended for preparing pyridinium, 3-methyl-1-(phenylmethyl)-, bromide, and how can purity be validated?

The compound is synthesized via alkylation of 3-methylpyridine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Key steps include:

  • Reaction setup : Mixing equimolar amounts of 3-methylpyridine and benzyl bromide in anhydrous acetonitrile at 80–90°C for 12–24 hours .
  • Workup : Removal of solvent under reduced pressure, followed by recrystallization from ethanol/diethyl ether to isolate the bromide salt.
  • Purity validation : Use 1H^1H-NMR to confirm the absence of unreacted benzyl bromide (δ 4.8–5.2 ppm for CH2_2Br) and quantify residual solvents via GC-MS. Elemental analysis (C, H, N, Br) should match theoretical values within ±0.3%.

Basic: What spectroscopic and computational methods are critical for characterizing this pyridinium bromide?

  • Spectroscopy :
    • 1H^1H-NMR : Peaks for the pyridinium ring (δ 8.5–9.5 ppm) and benzyl CH2_2 (δ 5.5–6.0 ppm).
    • FTIR : Stretching vibrations for C-N+^+ (1250–1350 cm1^{-1}) and aromatic C-H (3000–3100 cm1^{-1}).
  • Computational : Density functional theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian 15. Compare calculated IR/NMR spectra with experimental data to validate structure .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • Toxicity : Limited data available, but related pyridinium bromides may cause respiratory irritation (wear PPE: gloves, goggles, lab coat) .
  • Storage : Desiccate at 2–8°C under inert gas (argon) to prevent hygroscopic degradation.
  • Waste disposal : Neutralize with aqueous NaHCO3_3 before incineration as halogenated waste.

Advanced: How does the structure of pyridinium bromides influence their bioactivity in cancer cell models?

In lung cancer A-549 cells, structural variations (monomeric vs. dimeric pyridinium bromides) significantly alter cytotoxicity. For example:

CompoundIC50_{50} (mg/mL)Apoptotic Morphology Observed?
Monomeric (3)20Yes (cell shrinkage, fragmentation)
Dimeric (1)100Partial (reduced density)
Mechanistically, monomeric derivatives induce apoptosis via chromatin condensation and nuclear fragmentation, confirmed by DAPI staining .

Advanced: How can contradictions in cytotoxicity data between similar pyridinium bromides be resolved?

Discrepancies in IC50_{50} values (e.g., 20 vs. 140 mg/mL) may arise from:

  • Solubility differences : Aggregation in cell culture media reduces bioavailability. Use dynamic light scattering (DLS) to assess nanoparticle formation.
  • Experimental design : Standardize MTT assay protocols (e.g., incubation time, cell passage number) to minimize variability .
  • Structural factors : Substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilicity and bioactivity) .

Advanced: What role does this compound play in bromine-generating electrochemical systems?

In zinc/bromine batteries, alkyl 3-methyl pyridinium bromides act as complexing agents to stabilize Br2_2 via charge-transfer interactions. Key parameters:

  • Conductivity : Optimize aqueous electrolyte concentration (≥2 M Br2_2) to balance ion mobility and viscosity.
  • Cycling stability : Monitor Br2_2 leakage using UV-Vis spectroscopy (λ = 400 nm) over 100 charge/discharge cycles .

Advanced: How can molecular docking elucidate the interaction mechanisms of pyridinium bromides with biological targets?

  • Protocol :
    • Prepare ligand (pyridinium bromide) and receptor (e.g., cancer-related kinase) structures using AutoDock Tools.
    • Perform flexible docking with Lamarckian genetic algorithms (100 runs) to sample binding poses.
    • Analyze binding energy (ΔG) and hydrogen-bonding interactions (e.g., between Br^- and active-site residues) .
  • Validation : Compare docking results with mutagenesis data or crystallographic structures (if available).

Advanced: What strategies address discrepancies between computational predictions and experimental reactivity data?

  • Refine DFT parameters : Include solvent effects (e.g., PCM model for acetonitrile) and dispersion corrections (D3-BJ).
  • Experimental calibration : Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates and validate transition-state predictions .

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